molecular formula C15H9F3O2 B13903549 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione

1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione

Cat. No.: B13903549
M. Wt: 278.22 g/mol
InChI Key: BPFIQBYBWZLIJI-UHFFFAOYSA-N
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Description

1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C16H8F6O2 It is characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group attached to an ethanedione backbone

Preparation Methods

The synthesis of 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The choice of reagents and reaction conditions can be tailored to achieve efficient production.

Chemical Reactions Analysis

1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanedione moiety to alcohols or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to specific targets. The phenyl groups provide aromatic interactions that can stabilize binding to proteins or other biomolecules.

Comparison with Similar Compounds

Similar compounds to 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione include:

    1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Similar structure but with different substituents on the phenyl rings.

    1-Phenyl-2-(4-methylphenyl)ethane-1,2-dione: Substitution of the trifluoromethyl group with a methyl group.

    1-Phenyl-2-(4-chlorophenyl)ethane-1,2-dione: Substitution of the trifluoromethyl group with a chlorine atom.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H9F3O2

Molecular Weight

278.22 g/mol

IUPAC Name

1-phenyl-2-[4-(trifluoromethyl)phenyl]ethane-1,2-dione

InChI

InChI=1S/C15H9F3O2/c16-15(17,18)12-8-6-11(7-9-12)14(20)13(19)10-4-2-1-3-5-10/h1-9H

InChI Key

BPFIQBYBWZLIJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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